molecular formula C22H23ClN2O6 B11480527 2-amino-4-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11480527
M. Wt: 446.9 g/mol
InChI Key: QQRVEBGQQXXYNC-UHFFFAOYSA-N
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Description

2-AMINO-4-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Introduction of the chloropropyl group: The benzodioxole intermediate is then reacted with 2-chloropropylamine under basic conditions to introduce the chloropropyl group.

    Cyclization to form the chromene ring: The intermediate is then subjected to cyclization conditions, typically involving a Lewis acid catalyst, to form the chromene ring.

    Introduction of the amino and carbonitrile groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and chloropropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-AMINO-4-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: This compound shares the amino and chloro functional groups but has a simpler structure.

    2-Amino-4,6-dichloropyrimidine: Another similar compound with two chloro groups and an amino group on a pyrimidine ring.

Uniqueness

What sets 2-AMINO-4-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE apart is its complex structure, which includes multiple functional groups and rings

Properties

Molecular Formula

C22H23ClN2O6

Molecular Weight

446.9 g/mol

IUPAC Name

2-amino-4-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C22H23ClN2O6/c1-10(23)7-11-16(19(28-3)21-20(18(11)27-2)29-9-30-21)15-12(8-24)22(25)31-14-6-4-5-13(26)17(14)15/h10,15H,4-7,9,25H2,1-3H3

InChI Key

QQRVEBGQQXXYNC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl

Origin of Product

United States

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